

# The 6-Phenylpyridin-3-ol Scaffold: A Privileged Motif in Medicinal Chemistry

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## Compound of Interest

Compound Name: 6-Phenylpyridin-3-ol

Cat. No.: B1272044

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **6-phenylpyridin-3-ol** core, a unique amalgamation of a phenyl ring and a 3-hydroxypyridine moiety, represents a "privileged scaffold" in the landscape of medicinal chemistry.<sup>[1]</sup> Its inherent structural features offer a versatile platform for the design and development of novel therapeutic agents with a wide array of potential biological activities. While in-depth research on the **6-phenylpyridin-3-ol** molecule itself is nascent, extensive studies on its derivatives have unveiled promising applications across various disease areas, including oncology, infectious diseases, and cardiovascular disorders. This technical guide provides a comprehensive overview of the potential applications of the **6-phenylpyridin-3-ol** scaffold, drawing insights from the biological activities of its key derivatives and related compounds.

## Physicochemical Properties of the Core Scaffold

The foundational **6-phenylpyridin-3-ol** molecule possesses the following computed properties:

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO
Molecular Weight	171.19 g/mol
IUPAC Name	6-phenylpyridin-3-ol
SMILES	<chem>C1=CC=C(C=C1)C2=NC=C(C=C2)O</chem>
InChI	InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H

Source: PubChem CID 2762867[2]

## Potential Therapeutic Applications and Biological Activities of Derivatives

The true potential of the **6-phenylpyridin-3-ol** scaffold is illuminated through the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of therapeutic applications, with notable successes in the realms of kinase inhibition and antimicrobial activity.

### Kinase Inhibition and Anticancer Activity

The phenylpyridine framework is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of **6-phenylpyridin-3-ol** can be envisioned as potential inhibitors of various protein kinases that play crucial roles in cell signaling pathways implicated in cancer.

Quantitative Data on Related Phenylpyridine Derivatives as Kinase Inhibitors:

While specific data for direct derivatives of **6-phenylpyridin-3-ol** is limited in publicly available literature, the broader class of phenylpyridine-containing compounds has demonstrated significant kinase inhibitory activity. For instance, related furo[3,2-b]pyridin-3-ol derivatives have shown potent inhibition of Cdc-like kinases (CLKs).

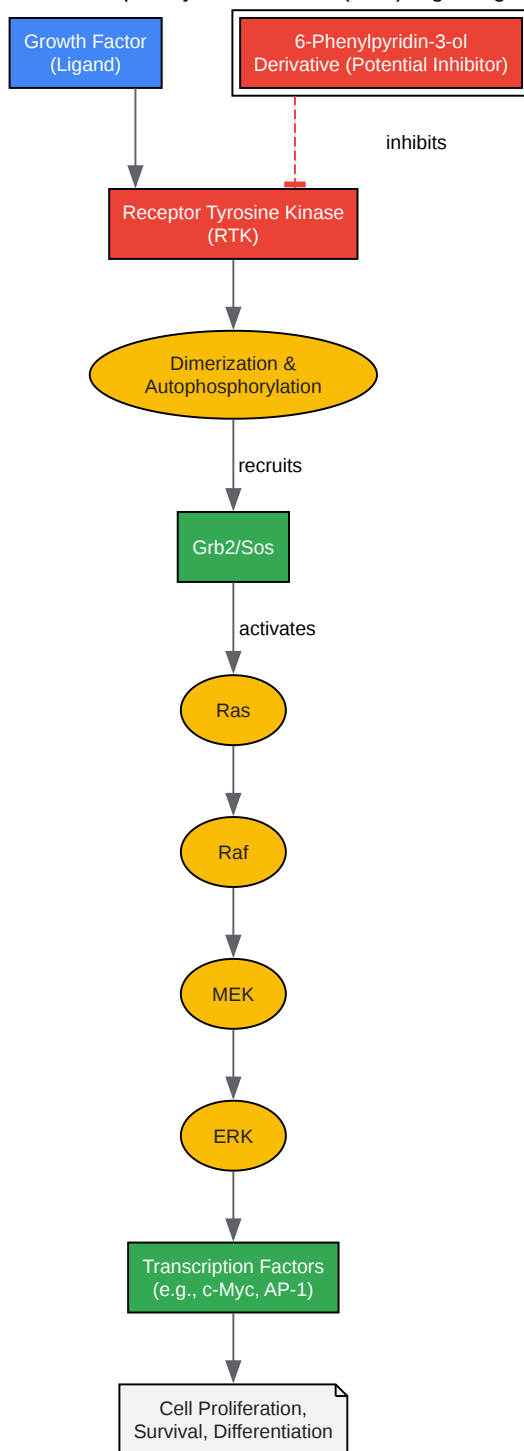
Compound Class	Target Kinase	IC <sub>50</sub> (nM)
Furo[3,2-b]pyridin-3-ol Derivatives	CLK1	< 100
Furo[3,2-b]pyridin-3-ol Derivatives	CLK2	< 100
Furo[3,2-b]pyridin-3-ol Derivatives	CLK4	< 100

Note: This data is for a related scaffold and is presented to illustrate the potential of the phenyl-hydroxypyridine motif.

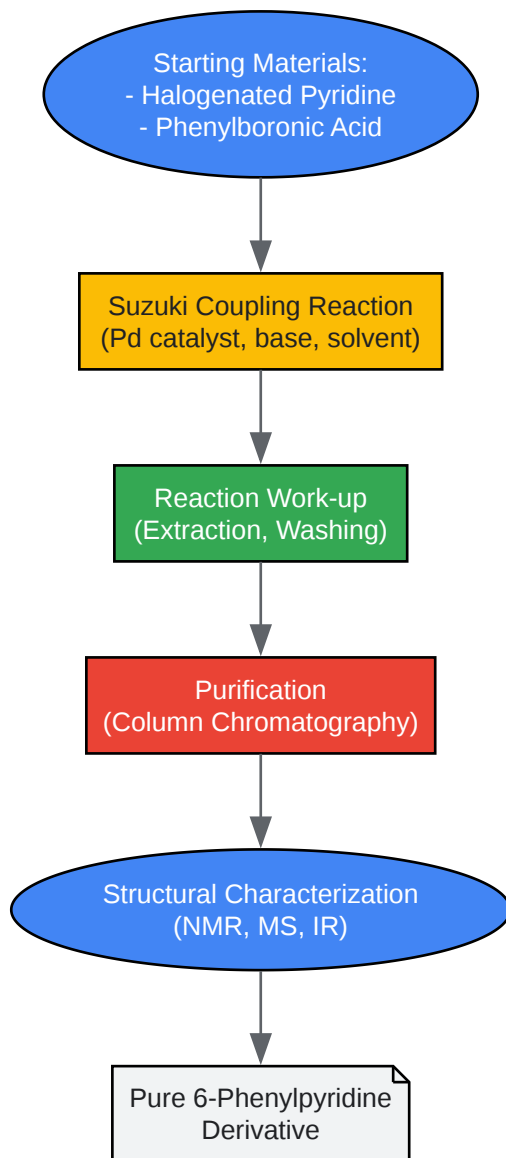
Signaling Pathway:

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for phenylpyridine-based inhibitors.

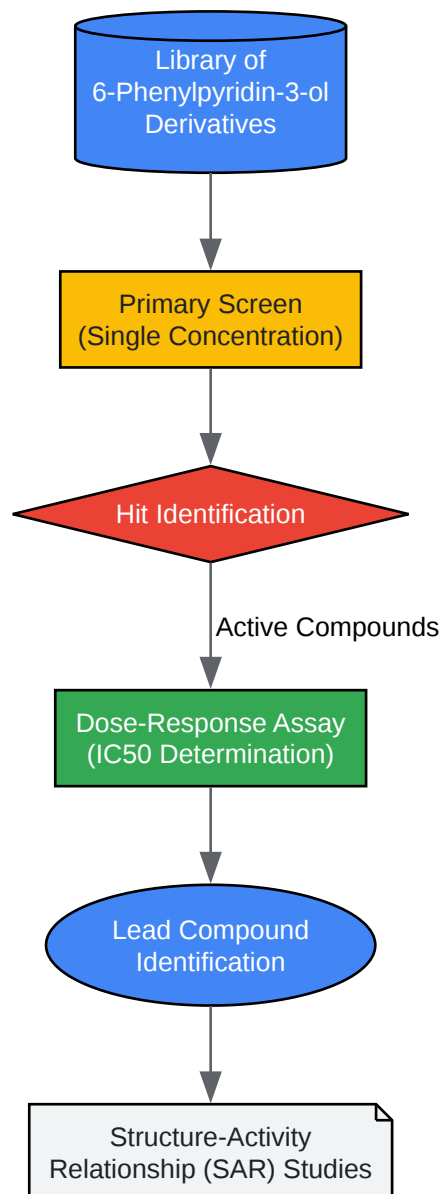
## Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway



## General Workflow for Synthesis and Characterization



## Workflow for In Vitro Kinase Inhibitor Screening



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## References

- 1. 6-Phenylpyridin-3-ol | High-Purity Research Chemical [benchchem.com]
- 2. 6-Phenylpyridin-3-ol | C<sub>11</sub>H<sub>9</sub>NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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